Product packaging for Methyl 4-nitro-1h-pyrrole-2-carboxylate(Cat. No.:CAS No. 13138-74-4)

Methyl 4-nitro-1h-pyrrole-2-carboxylate

Cat. No.: B080956
CAS No.: 13138-74-4
M. Wt: 170.12 g/mol
InChI Key: BRZNAATZQZPGBQ-UHFFFAOYSA-N
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Description

Methyl 4-nitro-1h-pyrrole-2-carboxylate is a versatile and valuable heterocyclic building block extensively used in medicinal chemistry and organic synthesis. Its core research value lies in its bifunctional structure, featuring both an electron-withdrawing nitro group and a carboxylate ester on a pyrrole scaffold. This arrangement makes it a key precursor for the synthesis of more complex pyrrole derivatives, which are privileged structures in drug discovery. The nitro group serves as a powerful electrophile, readily undergoing nucleophilic aromatic substitution (SNAr) reactions to introduce amines, alkoxides, and other nucleophiles at the 4-position, enabling rapid diversification of the pyrrole core. Concurrently, the ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or transformed into amides, providing additional synthetic handles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O4 B080956 Methyl 4-nitro-1h-pyrrole-2-carboxylate CAS No. 13138-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-nitro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(9)5-2-4(3-7-5)8(10)11/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZNAATZQZPGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294169
Record name methyl 4-nitro-1h-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-74-4
Record name 13138-74-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94955
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-nitro-1h-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Nitro 1h Pyrrole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of the constituent atoms.

The proton NMR (¹H NMR) spectrum provides a map of the proton environments within a molecule. For Methyl 4-nitro-1H-pyrrole-2-carboxylate, the spectrum is expected to show distinct signals corresponding to the protons of the methyl ester, the pyrrole (B145914) ring, and the amine group.

The methyl (-OCH₃) group protons are anticipated to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, due to their isolation from other protons. The pyrrole ring contains two aromatic protons, H-3 and H-5. Due to the anisotropic effects of the pyrrole ring and the influence of the electron-withdrawing nitro and carboxylate groups, these protons would appear as distinct signals in the downfield region. The H-3 proton, adjacent to the ester group, is expected to be a doublet around δ 7.3-7.5 ppm. The H-5 proton, adjacent to the nitro group, would likely be shifted further downfield, appearing as a doublet in the δ 8.0-8.2 ppm region. The coupling between these two protons would result in a small coupling constant (J), characteristic of four-bond coupling in pyrrole rings. The N-H proton of the pyrrole ring is expected to produce a broad singlet at a significantly downfield chemical shift, typically >10 ppm, due to its acidic nature and potential for hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-OCH₃3.9Singlet (s)N/A
H-37.4Doublet (d)~2.0
H-58.1Doublet (d)~2.0
N-H>10Broad Singlet (br s)N/A

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The carbon of the methyl ester (-OCH₃) would appear in the upfield region, typically around δ 52-55 ppm. The carbonyl carbon (C=O) of the ester group is expected in the far downfield region, around δ 160-165 ppm.

The four carbons of the pyrrole ring will have characteristic shifts influenced by the substituents. The C-2 carbon, attached to the ester group, would be found around δ 125-130 ppm. The C-3 and C-5 carbons are expected in the aromatic region, with the C-5 signal potentially being further downfield due to the deshielding effect of the adjacent nitro group. The C-4 carbon, directly bonded to the strongly electron-withdrawing nitro group, is anticipated to be significantly deshielded and appear furthest downfield among the ring carbons, likely in the δ 140-145 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃53
C-5118
C-3124
C-2128
C-4142
C=O162

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. While specific experimental spectra for this compound are not widely published, the expected absorption bands can be predicted based on its structure.

The FT-IR spectrum would be characterized by a prominent N-H stretching vibration from the pyrrole ring, appearing as a broad band around 3300-3400 cm⁻¹. The C-H stretching of the aromatic ring and methyl group would be observed around 3100 cm⁻¹ and 2950 cm⁻¹, respectively. The most intense absorption is likely to be the C=O stretch of the ester group, located in the 1710-1730 cm⁻¹ region. The nitro group (NO₂) gives rise to two characteristic strong absorptions: an asymmetric stretching band around 1520-1550 cm⁻¹ and a symmetric stretching band near 1340-1360 cm⁻¹. Vibrations corresponding to the C-N and C-O single bonds, as well as C=C stretching from the pyrrole ring, would appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information. Symmetric vibrations, such as the symmetric stretch of the NO₂ group, are often more intense in Raman spectra compared to FT-IR. The pyrrole ring breathing modes would also be expected to be Raman active.

Table 3: Predicted FT-IR and Raman Vibrational Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (FT-IR)
N-H StretchPyrrole N-H3300-3400Medium-Broad
C-H Stretch (Aromatic)Pyrrole C-H~3100Medium
C-H Stretch (Aliphatic)-OCH₃~2950Weak-Medium
C=O StretchEster C=O1710-1730Strong
NO₂ Asymmetric StretchNitro NO₂1520-1550Strong
NO₂ Symmetric StretchNitro NO₂1340-1360Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by π→π* transitions associated with its conjugated aromatic system. The presence of the nitro group, a strong chromophore, and its conjugation with the pyrrole ring and the carboxylate group would likely result in a strong absorption maximum (λmax) at a wavelength significantly longer than that of unsubstituted pyrrole. It is predicted that the primary absorption band would occur in the 300-350 nm range, indicative of an extended π-conjugated system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. The molecular formula for this compound is C₆H₆N₂O₄. nih.gov The calculated monoisotopic mass for this formula is 170.0328 Da. nih.gov An experimental HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the molecular ion ([M]⁺) or a protonated species ([M+H]⁺) that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

However, a structural analysis would be expected to reveal a largely planar molecule, as the sp² hybridized atoms of the pyrrole ring favor planarity to maximize π-orbital overlap. In the solid state, it is highly probable that the molecules would engage in intermolecular hydrogen bonding. The N-H group of the pyrrole ring would act as a hydrogen bond donor, while the oxygen atoms of the nitro group or the carbonyl oxygen of the ester group would serve as hydrogen bond acceptors. These interactions would lead to the formation of extended supramolecular networks, such as chains or sheets, which would govern the crystal packing arrangement.

Analysis of Planarity and Torsion Angles in Nitro and Ester Moieties

In similar structures, the carbonyl group of the ester moiety tends to be nearly coplanar with the pyrrole ring, an arrangement that maximizes π-orbital overlap and resonance stabilization. mdpi.com For instance, studies on methyl 1H-pyrrole-2-carboxylate show that a flat arrangement of the carbonyl group relative to the pyrrole ring is favorable. mdpi.com

The nitro group's orientation is also critical. In related nitro-substituted aromatic compounds, the nitro group often exhibits a slight twist relative to the plane of the ring. This torsion angle results from a balance between the stabilizing effects of conjugation with the aromatic system and steric hindrance with adjacent atoms. For a related compound, 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the dihedral angle between the pyrazole ring and the nitro group was found to be 21.3°, while the angle with the carboxyl group was 48.8°. These values underscore the potential for non-planarity in the substituent groups of this compound.

Table 1: Expected Torsion and Dihedral Angles Based on Related Structures
ParameterDescriptionExpected CharacteristicReference Compound Example
Pyrrole Ring PlanarityDeviation of ring atoms from the mean plane.Highly planar due to aromaticity.Methyl 1H-pyrrole-2-carboxylate mdpi.com
Ester Group Torsion AngleDihedral angle between the pyrrole ring and the C-COOCH₃ plane.Near-coplanar to maximize conjugation.Methyl 1H-pyrrole-2-carboxylate mdpi.com
Nitro Group Torsion AngleDihedral angle between the pyrrole ring and the C-NO₂ plane.Slightly twisted due to steric and electronic effects.1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

Intermolecular Hydrogen Bonding Networks and Crystal Packing

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, significantly influencing its physical properties. The pyrrole ring contains an N-H group, which is a potent hydrogen bond donor. The ester and nitro groups both contain oxygen atoms that act as hydrogen bond acceptors.

Based on crystallographic studies of methyl 1H-pyrrole-2-carboxylate, the formation of N-H···O hydrogen bonds is a primary feature. mdpi.com In this structure, these bonds link molecules into chains, which are then further stabilized by weaker C-H···O interactions that form centrosymmetric dimers between the chains. mdpi.com The presence of the highly polar nitro group in this compound would provide additional strong hydrogen bond acceptors, likely leading to a more complex and robust three-dimensional network.

These hydrogen bonding motifs dictate how the molecules arrange themselves in the crystal lattice. The flat, aromatic nature of the pyrrole ring also allows for potential π–π stacking interactions, where the electron clouds of adjacent rings interact, further stabilizing the crystal structure.

Table 2: Likely Intermolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorStructural Motif
Strong Hydrogen BondPyrrole N-HEster Carbonyl Oxygen (C=O)Molecular chains or dimers
Strong Hydrogen BondPyrrole N-HNitro Group Oxygen (O-N-O)Cross-linking between chains
Weak Hydrogen BondRing or Methyl C-HEster or Nitro OxygenDimers and 3D network stabilization mdpi.com
π–π StackingPyrrole RingAdjacent Pyrrole RingParallel or offset stacking of rings

Surface Characterization Techniques for Related Polymer Films

Pyrrole-based compounds are precursors for synthesizing conducting polymers, such as polypyrrole (PPy). The characterization of the surface of these polymer films is crucial for their application in electronics, sensors, and biomedical devices. nih.gov Techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) are indispensable for this purpose.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For polypyrrole films, XPS provides critical information about the polymer's structure and doping levels.

High-resolution scans of the core levels of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) are particularly informative. The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-C, C-N, and C=O bonds. mdpi.com The N 1s spectrum is crucial for understanding the polymer's conductive properties, as it can distinguish between neutral nitrogen (-NH-) and positively charged nitrogen (-N⁺-), which is formed during oxidative doping. mdpi.comkpi.ua The ratio of these species provides a measure of the doping level. Overoxidation of the polymer, an irreversible process, can also be detected through the appearance of new peaks corresponding to oxidized carbon species like C-OH and C=O. kpi.ua

Table 3: Typical XPS Binding Energies for Polypyrrole (PPy) Films
Core LevelBinding Energy (eV)Assigned Chemical Species
C 1s~284.6Neutral Carbon (C-C, C-H) mdpi.comkpi.ua
C 1s~285.6Carbon-Nitrogen Bond (=C-N) mdpi.com
C 1s~287.4Oxidized Carbon (C=O from overoxidation) kpi.ua
N 1s~399.7 - 400.1Neutral Amine Nitrogen (-NH-) mdpi.comkpi.ua
N 1s> 401.0Positively Charged Nitrogen (-N⁺-, polaron/bipolaron) mdpi.comkpi.ua

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnification. For polypyrrole films, SEM reveals how synthesis and processing conditions affect the film's structure, which in turn influences its physical and electrical properties.

The morphology of electrodeposited polypyrrole films can vary significantly depending on factors like monomer concentration, applied potential, and the presence of surfactants. advanceseng.comresearchgate.net SEM images can show a range of structures, from uniform granular or nodular surfaces to more complex architectures like nanotubes, nanoplates, or microchannels. nih.govadvanceseng.commdpi.com For example, in the absence of a surfactant, electrodeposited films may be uneven and poorly adhered, while the addition of a surfactant can lead to uniform, dense, and highly nodular structures. advanceseng.com The use of pulsed deposition currents, as opposed to continuous current, can result in smoother and more homogeneous film topographies. researchgate.net These morphological details are critical for applications where surface area and structure are key, such as in sensors or battery electrodes. mdpi.com

Table 4: Observed Polypyrrole (PPy) Morphologies via SEM
Synthesis/Deposition MethodObserved MorphologyControlling Factors
Electrodeposition (Continuous Current)Rough, inhomogeneous, nodular, or granular advanceseng.comresearchgate.netMonomer concentration, potential, electrolyte
Electrodeposition (Pulsed Current)Smoother, more homogeneous surfaces researchgate.netPulse ON/OFF times
Electrodeposition with SurfactantsUniform, dense, conical, or nodular features advanceseng.comSurfactant type and concentration
In situ Polymerization on TemplatesNanotubes, nanosheets mdpi.comTemplate material (e.g., MnO₂)
E-beam Lithography & ElectropolymerizationWell-defined microchannels nih.govE-beam current, polymerization time

Reactivity and Mechanistic Investigations of Methyl 4 Nitro 1h Pyrrole 2 Carboxylate

Reactivity of the Nitro Group: Nucleophilic Aromatic Substitution

The nitro group of methyl 4-nitro-1H-pyrrole-2-carboxylate plays a significant role in the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNA) reactions. The strong electron-withdrawing nature of the nitro group deactivates the pyrrole (B145914) ring towards electrophilic attack and activates it towards nucleophilic attack. This activation facilitates the substitution of the nitro group by various nucleophiles.

Research has shown that the nitro group can be displaced by a variety of nucleophiles. For instance, studies on similar nitro-substituted pyrrole derivatives, such as methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate, indicate that the nitro group can be substituted by other functional groups. This transformation allows for the introduction of diverse functionalities onto the pyrrole ring, expanding its synthetic utility.

The general mechanism for nucleophilic aromatic substitution on the pyrrole ring involves the attack of a nucleophile on the carbon atom bearing the nitro group. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nitro group. Subsequent elimination of the nitro group restores the aromaticity of the pyrrole ring, yielding the substituted product.

Reactivity of the Ester Group: Hydrolysis and Transesterification

The methyl ester group at the 2-position of this compound is susceptible to hydrolysis and transesterification reactions. These reactions are fundamental transformations that allow for the modification of the carboxylate functionality.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt yields the carboxylic acid. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by attack by water.

Transesterification: Transesterification involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This process is an equilibrium reaction, and the equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) that is formed.

A study on the removal of the 1-phenylsulfonyl group from a related pyrrole derivative demonstrated that basic conditions, such as potassium hydroxide in methanol, can lead to the hydrolysis of an ester group. cdnsciencepub.com This suggests that similar conditions would likely facilitate the hydrolysis of the methyl ester in this compound.

Electrophilic Activation of the Pyrrole Ring by the Nitro Substituent

The presence of a nitro group on the pyrrole ring significantly influences its reactivity in electrophilic substitution reactions. While pyrrole itself is highly reactive towards electrophiles, the strong electron-withdrawing nature of the nitro group deactivates the ring, making electrophilic substitution more challenging. vaia.compearson.com

The deactivating effect of the nitro group is due to its ability to withdraw electron density from the pyrrole ring through both inductive and resonance effects. This reduces the nucleophilicity of the ring, making it less susceptible to attack by electrophiles. vaia.com

Despite this deactivation, electrophilic substitution can still occur, but it typically requires harsher reaction conditions compared to unsubstituted pyrrole. The position of electrophilic attack is also influenced by the nitro group. In general, electrophilic substitution on pyrrole occurs preferentially at the 2-position due to the greater stability of the resulting cationic intermediate. vaia.comnumberanalytics.com However, the directing effect of the existing substituents on the ring, including the nitro and ester groups, will determine the regioselectivity of further substitutions. For instance, in nitrobenzene, the nitro group directs incoming electrophiles to the meta position. chemguide.co.uk In the case of this compound, the interplay between the activating effect of the pyrrole nitrogen and the deactivating and directing effects of the nitro and ester groups will determine the outcome of electrophilic substitution reactions.

C-H Bond Functionalization of the Pyrrole Ring

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating new bonds compared to traditional cross-coupling reactions that require pre-functionalized starting materials. numberanalytics.comacs.org In the context of this compound, C-H functionalization would involve the direct conversion of a C-H bond on the pyrrole ring into a new C-C or C-heteroatom bond.

The reactivity of the C-H bonds on the pyrrole ring is influenced by the electronic properties of the substituents. The electron-withdrawing nitro and ester groups decrease the electron density of the ring, which can make some C-H activation pathways more challenging. However, various catalytic systems have been developed to functionalize C-H bonds in electron-deficient aromatic systems. acs.org

While specific studies on the C-H functionalization of this compound are not extensively documented in the provided search results, the principles of C-H activation can be applied. Transition metal-catalyzed reactions, for example, could potentially be used to arylate, alkylate, or introduce other functional groups at the available C-H positions of the pyrrole ring. The regioselectivity of such reactions would be a key aspect to consider, and would likely be influenced by the directing effects of the existing substituents.

Cyclization and Annulation Reactions Involving the Pyrrole Core

The pyrrole core of this compound can participate in cyclization and annulation reactions to construct more complex heterocyclic systems. These reactions often involve the functional groups attached to the pyrrole ring, which can be manipulated to introduce reactive sites for ring formation.

For example, N-alkyne substituted pyrrole derivatives can undergo cyclization reactions to form fused ring systems like pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. beilstein-journals.orgmetu.edu.tr In these reactions, the N-alkyne moiety acts as a handle for cyclization with reagents like hydrazine (B178648). beilstein-journals.orgmetu.edu.tr The electronic properties of the substituent on the alkyne can influence the reaction pathway, leading to different heterocyclic products. metu.edu.tr

Furthermore, annulation reactions, which involve the formation of a new ring fused to the existing pyrrole core, can be achieved through various strategies. For instance, reactions involving dicarbonyl compounds or other bifunctional reagents can lead to the construction of new rings. The nitro group can also play a role in directing the regioselectivity of these annulation reactions.

A study on the reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598) demonstrated the formation of isoxazole (B147169) and indolizine (B1195054) derivatives, showcasing how a nitro-containing compound can be involved in complex annulation processes. acs.orgnih.gov

Radical Processes in Pyrrole Derivatives

The nitro group in pyrrole derivatives can be involved in radical reactions. Nitro-containing compounds are known to participate in radical-initiated pathways to form various products like amines, oximes, and alkenes. rsc.org

The one-electron reduction of a nitro group can lead to the formation of a nitro radical anion. This species can then undergo further reactions. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Studies on dithienopyrrole derivatives with nitronyl nitroxide radicals have shown that these molecules can be oxidized to form stable radical cations. nih.gov This indicates that the pyrrole ring system can support radical species. The stability and reactivity of these radicals are influenced by the substituents on the pyrrole ring.

Furthermore, the pyrrole ring itself can be a target for radical attack. Hydrogen atom abstraction from the pyrrole ring can lead to the formation of a pyrrolyl radical. ibm.com The position of this abstraction and the subsequent reactions of the radical are influenced by the substituents on the ring.

Detailed Reaction Mechanisms of Transformations

The transformations of this compound are governed by a variety of reaction mechanisms, depending on the reagents and conditions employed.

Nucleophilic Aromatic Substitution: As mentioned in section 4.1, the key mechanistic feature of nucleophilic aromatic substitution on this molecule is the formation of a resonance-stabilized Meisenheimer intermediate. The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate, thereby facilitating the substitution reaction.

Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution on the deactivated pyrrole ring follows the general steps of electrophilic attack to form a cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The nitronium ion (NO2+), generated from nitric acid and a strong acid like sulfuric acid, is a common electrophile for nitration reactions. vaia.commasterorganicchemistry.com The regioselectivity of the attack is directed by the existing substituents.

Radical Reactions: The mechanisms of radical reactions involving the nitro group can be complex. They often start with a one-electron transfer to the nitro group to form a nitro radical anion. This can be followed by a variety of pathways, including further reduction, fragmentation, or reaction with other radical species. rsc.org Mechanistic studies on the reduction of nitro compounds have indicated the involvement of nitroso intermediates. acs.org

Cyclization Reactions: The mechanisms of cyclization reactions are highly dependent on the specific reaction. For example, the nucleophilic cyclization of N-alkyne substituted pyrroles with hydrazine likely proceeds through an initial Michael addition of hydrazine to the alkyne, followed by an intramolecular condensation and tautomerization to form the final heterocyclic product. beilstein-journals.orgmetu.edu.tr Electrophilic cyclizations, on the other hand, can be initiated by the attack of an electrophile, such as iodine, on the alkyne, leading to a cyclized product. beilstein-journals.orgmetu.edu.tr

Computational and Theoretical Studies on Methyl 4 Nitro 1h Pyrrole 2 Carboxylate and Analogues

Quantum Chemical Calculations

Density Functional Theory (DFT) Calculations (e.g., B3LYP)

Vibrational Frequency Calculations

Vibrational frequency calculations are crucial for understanding the molecular structure and bonding of Methyl 4-nitro-1H-pyrrole-2-carboxylate and its analogues. These calculations, often performed alongside experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide insights into the vibrational modes of the molecule.

Theoretical calculations, such as those using the FUERZA procedure, which utilizes the Hessian tensor from ab initio calculations, have been employed to develop precise harmonic force fields for nitro compounds. nih.gov These force fields are essential for accurately modeling the mechanical and vibrational properties of such molecules. nih.gov For instance, a linear relationship between force constants and bond distances has been established for several nitro compounds. researchgate.net The calculated parameters from these methods allow for accurate molecular modeling of nitro compounds that contain a variety of functional groups. nih.gov

The vibrational spectra of pyrrole (B145914) derivatives are influenced by factors such as hydrogen bonding and the conformation of substituent groups. For example, studies on pyrrol-2-yl chloromethyl ketones and methyl pyrrole-2-carboxylate have shown that the formation of different hydrogen bond motifs (e.g., chains or dimers) significantly affects their vibrational spectra. mdpi.com The presence of the nitro group in this compound introduces characteristic vibrational modes. The stretching frequencies of the NO2 group are particularly sensitive to its electronic environment and intermolecular interactions.

Molecular Mechanics and Force Field Development for Nitropyrroles

The development of accurate molecular mechanics (MM) force fields is essential for simulating the behavior of nitropyrroles and related compounds. ethz.ch Standard force fields often require specific parameterization for nitroaromatic compounds due to the complex electronic nature of the nitro group and its influence on the aromatic ring. researchgate.net

The process of force field development for nitropyrroles involves several key steps:

Parameter Derivation: Bonding parameters and partial atomic charges are often derived from high-level quantum mechanical calculations. researchgate.net

Validation: The derived parameters are then validated by comparing simulated properties, such as density and hydration energies, with experimental data. researchgate.net

Torsional Potential Adjustment: Accurate quantum mechanical calculations are used to determine the conformational energies, which helps in refining the torsional potentials within the force field. researchgate.net

For nitroalkanes and nitroaromatics, specific force fields like CHARMM have been developed and refined. researchgate.net These force fields are crucial for performing molecular dynamics (MD) simulations to study the properties of these compounds in various environments. ethz.chresearchgate.net The development of generalized force field parameters for nitro compounds allows for the accurate modeling of molecules with diverse functional groups. nih.gov However, studies have shown that the charge distribution of the nitro group can have limited transferability between different nitroaromatic molecules and can vary with conformation, sometimes necessitating the development of molecule-specific force fields. ucl.ac.uk

Intermolecular Interaction Analysis

Stacking interactions play a significant role in the intermolecular associations of this compound and its analogues, particularly in biological systems. The nitropyrrole moiety can engage in π-π stacking interactions with other aromatic systems, such as nucleobases in DNA and RNA. nih.govoup.com

Computational analyses of the stacking interactions between 3-nitropyrrole (B1211435) and natural nucleobases have been performed using both molecular orbital (MO) and density functional theory (DFT) calculations. nih.govoup.com These studies have revealed that the presence of the nitro group enhances the stacking interaction due to the polarization of the π-aromatic system of the pyrrole ring. oup.com This polarization is a key factor in the stabilization of DNA duplexes containing nitropyrrole derivatives. oup.com

The strength of these stacking interactions is dependent on the geometry of the interacting molecules, including the twist angle between the stacked bases. oup.com Analysis of the energy profiles has highlighted the importance of London dispersion energy in stabilizing the stacked dimers and the role of electrostatic interactions in determining the orientation of the nitropyrrole relative to the nucleobase. nih.gov While molecular mechanics calculations can provide qualitatively similar energy profiles to MO calculations, discrepancies can arise, indicating the need for careful parameterization of the force fields for universal bases like nitropyrroles. nih.gov The strength of stacking interactions can be substantial, with indole (B1671886) stacking 3–4 kcal/mol more strongly than pyrrole with all nucleobases. acs.org

Hydrogen bonding is a critical intermolecular interaction for this compound and its analogues, influencing their crystal packing and interactions with biological macromolecules. The pyrrole N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and carboxylate groups can act as hydrogen bond acceptors.

The strength of these hydrogen bonds can be evaluated using computational methods. Single-point calculations have shown that systems with N-H⋯O bonds are generally more stable and have greater interaction energies compared to those with weaker C-H⋯O or C-H⋯Cl bonds. mdpi.com For instance, the interaction energy in a dimer of a pyrrole derivative with an N-H⋯O bond was calculated to be more significant than in a derivative where the nitrogen is methylated and only C-H donor groups are available. mdpi.com The nitro group itself can also act as a weak hydrogen bond acceptor. rsc.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Derivatives

In silico ADME prediction is a valuable tool in the early stages of drug discovery to assess the pharmacokinetic properties of new chemical entities, including derivatives of this compound. researchgate.net Various computational methods, ranging from data-based approaches like quantitative structure-activity relationships (QSAR) to structure-based methods like ligand-protein docking, are employed to predict ADME properties. researchgate.net

For derivatives of bioactive molecules, software like SwissADME can be used to predict pharmacokinetic and drug-likeness parameters. nih.govresearchgate.net These predictions can help determine if a compound is likely to have good oral bioavailability and the ability to penetrate the central nervous system. nih.govresearchgate.net For instance, in a study of melatonin (B1676174) derivatives, in silico analysis revealed that the designed compounds met the criteria for ideal oral bioavailability and CNS drugs. nih.govresearchgate.net

Molecular docking studies can further predict the metabolic fate of these derivatives by examining their interactions with metabolic enzymes like cytochrome P450s (e.g., CYP1A2). nih.govresearchgate.net Such studies can indicate whether a derivative is likely to be a substrate for a particular enzyme, providing insights into its potential metabolism and half-life. nih.govresearchgate.net For example, the addition of bulky groups to a core structure has been shown to potentially prolong half-life and increase drug absorption. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govatlantis-press.com These methods are instrumental in understanding the structural requirements for a desired activity and in designing new, more potent analogues.

In the context of nitroaromatic compounds, 3D-QSAR methods like CoMFA have been successfully applied to investigate the relationships between their structures and toxicities. nih.gov These studies generate statistically reliable models with significant predictive power. nih.gov CoMFA models calculate steric and electrostatic fields around a set of aligned molecules to derive a correlation with their biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. researchgate.net

For instance, a CoMFA study on a set of nitroaromatic compounds could reveal that bulky substituents in a particular region are detrimental to activity (indicated by a yellow contour in the steric map), while electronegative groups in another area are favorable (indicated by a blue contour in the electrostatic map). This information provides a rational basis for the design of new derivatives with improved properties. QSAR models can also incorporate a variety of molecular descriptors, including those related to hydrophobicity, electronics, and sterics, to build robust predictive models. atlantis-press.comnih.gov

Molecular Docking Simulations for Target Binding

Molecular docking simulations are a cornerstone of computational chemistry and drug design, providing critical insights into how a ligand, such as this compound or its analogues, might interact with a biological target at the molecular level. These in silico studies predict the preferred orientation of a molecule when bound to a receptor, the strength of the binding affinity, and the specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. For nitropyrrole-containing compounds, docking studies have been instrumental in identifying potential therapeutic targets and elucidating mechanisms of action against various diseases, including cancer, tuberculosis, and fungal infections.

Research into pyrrole derivatives has utilized molecular docking to explore their potential as inhibitors of a range of enzymes and proteins. These studies are often guided by the structure of known inhibitors or the active sites of validated drug targets. For instance, analogues of this compound have been docked against targets like mycobacterial enzymes, protein kinases involved in cancer, and fungal enzymes essential for cell survival.

Docking Studies Against Anti-Tuberculosis Targets

Several studies have focused on the potential of pyrrole derivatives as anti-tuberculosis agents. Molecular docking has been used to predict their binding to crucial mycobacterial enzymes.

Another significant target in Mycobacterium tuberculosis is the enoyl-acyl carrier protein (ACP) reductase, InhA. Pyrrole-fused pyrimidine (B1678525) derivatives have been evaluated as potential InhA inhibitors. nih.gov Docking simulations revealed favorable binding conformations within the InhA active site, highlighting key hydrogen bonds and hydrophobic interactions that likely contribute to their biological activity. nih.gov Similarly, other studies on pyrrole-2-carbohydrazide derivatives have used docking against the enoyl ACP reductase to rationalize their antimycobacterial activity. vlifesciences.com

Compound ClassTarget ProteinKey Findings from Docking StudiesReference
Pyrrole-2-carboxamidesMycobacterial Membrane Protein Large 3 (MmpL3)The pyrrole-2-carboxamide core forms hydrogen bonds with Asp645 and Tyr646. Substituents occupy S3, S4, and S5 pockets. nih.gov
Pyrrole-fused pyrimidinesEnoyl-acyl carrier protein reductase (InhA)Compounds showed favorable binding conformations within the active site, forming key hydrogen bonds and hydrophobic interactions. nih.gov
Pyrrole-2-carbohydrazidesEnoyl ACP reductaseDocking was used to identify and rationalize possible interactions between the ligands and the enzyme's binding pocket. vlifesciences.com

Docking Studies Against Anticancer Targets

The potential of pyrrole derivatives as anticancer agents has also been extensively investigated using computational docking. A study on Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate, a close analogue of the title compound, suggested its potential as a drug for ovarian cancer through molecular docking analysis. researchgate.net

Other research has explored the inhibition of key proteins in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). A series of novel 1H-pyrrole and pyrrolo[3,2-d]pyrimidine derivatives were designed and docked into the active sites of EGFR and CDK2. nih.gov The results indicated a high binding affinity for these targets, with interactions comparable to co-crystallized reference inhibitors like erlotinib. nih.gov These findings support the hypothesis that these compounds could function as dual inhibitors, a promising strategy in cancer therapy. nih.gov

Compound ClassTarget Protein(s)Key Findings from Docking StudiesReference
Methyl 1-methyl-4-nitro-pyrrole-2-carboxylateOvarian Cancer Target (unspecified)Docking analysis revealed inhibitory activity, suggesting potential as an ovarian cancer drug. researchgate.net
1H-pyrroles, Pyrrolo[3,2-d]pyrimidinesEpidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2)Synthesized compounds showed high binding affinity for both targets, comparable to reference inhibitors. nih.gov

Docking Studies Against Antifungal Targets

In the search for new antifungal agents, molecular docking has been applied to pyrrole derivatives to predict their interaction with fungal-specific enzymes. One such target is sterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Docking studies with 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues revealed a strong, spontaneous binding ability within the enzyme's access channel. mdpi.com This binding mode suggests that the compounds could act as inhibitors, potentially avoiding the side effects associated with compounds that interact directly with the catalytic heme iron. mdpi.com

Compound ClassTarget ProteinKey Findings from Docking StudiesReference
3,4-dimethyl-1H-pyrrole-2-carboxamidesSterol 14α-demethylaseCompounds showed highly spontaneous binding in the enzyme's access channel, suggesting an inhibitory mechanism that avoids the catalytic heme iron. mdpi.com

Docking Studies with DNA

Beyond protein targets, computational studies have also evaluated the interaction of nitropyrrole structures with nucleic acids. The interaction of a 3-nitropyrrole universal base with DNA duplexes was studied using molecular orbital calculations. nih.gov These simulations showed that the stability of stacked dimers containing 3-nitropyrrole is comparable to that of canonical base pairs. nih.gov The analysis indicated that the nitro group enhances the stability of these complexes through increased dipole-dipole interactions. nih.gov This suggests that nitropyrrole compounds could potentially act as DNA binding agents.

Biological and Medicinal Research Applications of Nitropyrrole 2 Carboxylate Derivatives

Antimicrobial Activity

The quest for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Nitropyrrole-2-carboxylate derivatives have demonstrated promising activity against a range of microorganisms.

Several studies have highlighted the antibacterial potential of nitropyrrole derivatives. For instance, certain pyrrole-2-carboxamide derivatives have shown notable efficacy against Gram-negative bacteria, with specific compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 1.02-6.35 µg/mL. researchgate.net One particular carboxamide derivative was found to be a potent antibacterial agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively. researchgate.net

The mechanism of antibacterial action for nitroaromatic compounds, including nitropyrrole derivatives, is often attributed to the reduction of the nitro group within the bacterial cell. This process can generate reactive nitroso and hydroxylamine intermediates that are toxic to the microorganism. These reactive species can then covalently bind to cellular macromolecules like DNA, leading to cellular damage and death.

The general mechanism for many nitro-containing molecules involves intracellular reduction, which produces toxic intermediates such as nitroso and superoxide species. These reduced nitro species can then covalently bind to DNA, resulting in nuclear damage and ultimately, cell death. researchgate.net Some nitroimidazole derivatives, for example, are activated through intracellular reduction to a short-lived but crucial nitro anion radical (NO₂⁻). researchgate.net

While the primary focus of much of the research has been on antibacterial and anticancer properties, the antifungal potential of pyrrole (B145914) derivatives has also been explored. However, specific data on the antifungal efficacy of Methyl 4-nitro-1h-pyrrole-2-carboxylate derivatives is limited. Some studies on broader classes of pyrrole derivatives have reported a lack of significant antifungal activity. researchgate.netresearchgate.net For instance, a series of new pyrrole-2-carboxamide derivatives showed no significant activity against fungal strains. researchgate.net

Further research is required to fully elucidate the antifungal potential of this specific class of compounds.

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents. Nitropyrrole derivatives have shown promise in this area. One study identified a derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, which exhibited a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. mdpi.comnih.gov This level of activity is comparable to the standard antimycobacterial drug, ethambutol. mdpi.com

Other pyrrole derivatives have also demonstrated significant antitubercular activity, with some compounds showing MIC values as low as 0.03 μg/mL against Mycobacterium tuberculosis H37Rv. nih.gov A number of pyrrole derivatives have been found to be efficient antimycobacterial agents with MIC values ranging from 0.5 to 32 μg/mL. researchgate.net The development of pyrrole-2-carboxamides as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3) is a promising strategy, with many compounds showing potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity. nih.gov

Anticancer Research

The cytotoxic properties of nitropyrrole derivatives against various cancer cell lines have been a significant area of investigation, with studies exploring their efficacy and potential mechanisms of action.

Research has demonstrated the cytotoxic effects of pyrrole derivatives against a range of human cancer cell lines.

Colon Cancer: Pyrrole derivatives have shown activity against colon cancer cell lines. For example, a novel thiosemicarbazone derivative demonstrated potent inhibitory effects on the HT-29 colon cancer cell line with an IC50 value of 6.7 µM. nih.gov In another study, oxaliplatin, a common chemotherapy drug, showed IC50 values of 0.33 µg/ml and 1.13 µg/ml against HT29 and SW620 colon cancer cell lines, respectively, after 24 hours of exposure. nih.gov

Breast Cancer: Synthetic β-nitrostyrene derivatives have shown inhibitory activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 0.81 ± 0.04 μg/mL and 1.82 ± 0.05 μg/mL, respectively. nih.gov Another study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates reported an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM) for the most effective compound against the MCF-7 cell line. mdpi.com

Interactive Data Table: Cytotoxicity of Related Compounds Against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 ValueReference
Thiosemicarbazone DerivativeHT-29 (Colon)6.7 µM nih.gov
OxaliplatinHT29 (Colon)0.33 µg/ml nih.gov
OxaliplatinSW620 (Colon)1.13 µg/ml nih.gov
β-nitrostyrene derivativeMCF-7 (Breast)0.81 ± 0.04 μg/mL nih.gov
β-nitrostyrene derivativeMDA-MB-231 (Breast)1.82 ± 0.05 μg/mL nih.gov
4-amino-thienopyrimidineMCF-7 (Breast)4.3 ± 0.11 µg/mL mdpi.com

The anticancer activity of nitropyrrole derivatives is believed to be mediated through various cellular mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Apoptosis: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Studies on related compounds suggest that nitropyrrole derivatives may induce apoptosis. For example, a thiosemicarbazone derivative was found to induce apoptotic cell death in colon cancer cells. nih.gov The process of apoptosis involves a cascade of events, often mediated by enzymes called caspases. The activation of these caspases leads to the characteristic morphological and biochemical changes of apoptosis.

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents work by interfering with the cell cycle, leading to a halt in proliferation. Research indicates that pyrrole derivatives can cause cell cycle arrest. For instance, a thiosemicarbazone derivative was shown to arrest colon cancer cells at the G2/M phase of the cell cycle. nih.gov Flow cytometry analysis of a leukemia cell line treated with a related compound revealed an increase in the S phase population, indicating cell cycle arrest. nih.gov The disruption of the normal cell cycle progression prevents cancer cells from dividing and leads to their eventual death.

Antiprotozoal Activity (e.g., Anti-Trypanosoma cruzi)

Nitropyrrole-2-carboxylate derivatives have shown notable potential in the fight against Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. nih.govresearchgate.net This disease represents a major public health issue, particularly in Latin America, with current treatments being decades old and suffering from significant toxicity and limited efficacy in the chronic stage. researchgate.netresearchgate.net The search for safer and more effective anti-T. cruzi agents has led researchers to explore nitroheterocyclic compounds, a class that includes the existing drugs benznidazole and nifurtimox. nih.govmdpi.com

In this context, novel 1-substituted 2-nitropyrrole compounds have been synthesized and evaluated for their activity against T. cruzi. nih.gov One study reported the synthesis of ten such derivatives, designed to be structurally similar to benznidazole. nih.gov Biological evaluations revealed that certain compounds exhibited promising activity against the intracellular amastigote form of the parasite. For instance, one derivative, compound 18 , displayed an EC50 value of 3.6 ± 1.8 µM against T. cruzi and showed good selectivity over the host Vero cells. nih.govnih.gov However, it was noted that even at effective concentrations, this compound did not completely eliminate the parasites after a 96-hour treatment, unlike the reference drug nifurtimox. nih.gov

Antiprotozoal Activity of 2-Nitropyrrole Derivatives Against T. cruzi

This table summarizes the in vitro activity of selected 2-nitropyrrole derivatives against the intracellular amastigote form of Trypanosoma cruzi and their cytotoxicity against host cells.

CompoundDescriptionAnti-T. cruzi Activity (EC50, µM)Host Cell Cytotoxicity (CC50, µM)
Compound 3Benzyl substituted34.524.3 (on CHO cells)
Compound 4Phenyl substituted&lt; 10&gt; 50
Compound 15meta-EWG 3-CF3 benzyl substituted41.0&gt; 50
Compound 18meta-EWG 3-CF3 phenyl substituted3.6 ± 1.8&gt; 50
Compound 19meta-electro-donating OCH3 phenyl substituted50.0&gt; 50
NifurtimoxReference Drug--

One of the key mechanisms underlying the antiprotozoal activity of certain heterocyclic compounds is the inhibition of crucial parasitic enzymes. nih.gov In T. cruzi, a primary target is the enzyme 14α-demethylase, also known as CYP51. nih.govnih.gov This enzyme is vital for the synthesis of ergosterol, a key component of the parasite's cell membrane. nih.gov The inhibition of CYP51 disrupts membrane integrity and is lethal to the parasite. plos.org

While the direct inhibitory action of this compound on CYP51 is a subject of ongoing investigation, related nitroheterocyclic compounds are known to function through this pathway. nih.govnih.gov Azole compounds, for example, inhibit CYP51 by coordinating with the iron atom in the enzyme's heme group. nih.gov Some 3-nitrotriazole compounds have been shown to bind to the catalytic site of T. cruzi CYP51 and inhibit its function. nih.gov It is hypothesized that nitropyrrole derivatives may also exert their anti-T. cruzi effects by targeting CYP51, in addition to other potential mechanisms such as bioactivation by parasitic nitroreductases (NTRs) to generate cytotoxic radicals that can damage DNA. nih.govnih.gov

Neurodegenerative Disease Research (e.g., Anti-Alzheimer's Disease)

The scaffold of pyrrole derivatives is also being explored in the context of neurodegenerative diseases like Alzheimer's disease (AD). nih.govresearchgate.net The complexity of AD pathogenesis has spurred a shift from single-target drugs to multi-target-directed ligands, which can simultaneously modulate several key biological pathways involved in the disease. nih.govresearchgate.net Pyrrole-based compounds are being investigated for their potential to act as such multi-target agents. nih.govresearchgate.net

Research into novel pyrrole derivatives has demonstrated their capacity to inhibit enzymes implicated in AD and to exhibit neuroprotective properties. nih.govmdpi.com These compounds' antioxidant capabilities are also of significant interest, as oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions. mdpi.commdpi.com Studies on pyrrole-based hydrazide–hydrazones have shown that these molecules can possess radical-scavenging properties and favorable characteristics for crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. nih.govresearchgate.net

A key strategy in developing treatments for neurodegenerative disorders is the inhibition of specific enzymes that contribute to the disease's progression. Two such enzymes are Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE). nih.govnih.gov MAO-B is involved in the metabolism of neurotransmitters like dopamine, and its inhibition can help alleviate motor symptoms in conditions like Parkinson's disease. nih.gov AChE breaks down the neurotransmitter acetylcholine, and its inhibition is a therapeutic approach for the cognitive symptoms of Alzheimer's disease. nih.gov

Recent studies have identified novel pyrrole derivatives as potent and selective inhibitors of MAO-B, with some compounds showing activity in the nanomolar range. nih.govresearchgate.net For example, a pyrrole-based hydrazide was identified as a dual inhibitor of both MAO-B and AChE, with IC50 values of 0.665 μM and 4.145 μM, respectively. nih.govresearchgate.net This dual-action capability is highly desirable in a multi-target approach to treating Alzheimer's disease. nih.govresearchgate.net The selectivity for MAO-B over the MAO-A isoform is also a crucial feature, as it can reduce the risk of certain side effects. nih.govresearchgate.net

Enzyme Inhibitory Activity of a Pyrrole-Based Hydrazide Derivative (vh0)

This table shows the inhibitory concentration (IC50) values of a novel pyrrole derivative against human Monoamine Oxidase B (hMAO-B) and electric eel Acetylcholinesterase (eeAChE).

CompoundTarget EnzymeInhibitory Activity (IC50)
vh0 (unsubstituted pyrrole-based hydrazide)hMAO-B0.665 µM
eeAChE4.145 µM

Development as DNA Minor-Groove Binders

Nitropyrrole-2-carboxylate derivatives serve as crucial building blocks in the synthesis of DNA minor-groove binders. nih.gov These are molecules designed to fit snugly into the minor groove of the DNA double helix, a region that is typically less targeted by proteins. researchgate.net By binding to specific DNA sequences, these compounds can interfere with DNA replication and transcription, making them valuable tools in cancer research and as antimicrobial agents. scilit.com

Compounds such as Ethyl 4-nitro-1H-pyrrole-2-carboxylate are used as intermediates to construct more complex, modified DNA minor-groove binders. nih.gov The pyrrole ring is a common structural motif in natural minor-groove binders like netropsin and distamycin. researchgate.net The synthesis involves linking multiple nitropyrrole units or combining them with other heterocyclic rings to create oligopeptide-like molecules that can recognize and bind to specific A-T rich sequences in the DNA minor groove. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological efficacy of nitropyrrole-2-carboxylate derivatives. nih.govnih.gov SAR studies analyze how modifications to the chemical structure of a molecule affect its biological activity, guiding the design of more potent and selective compounds. mdpi.com

In the context of anti-T. cruzi activity, SAR studies on 1-substituted 2-nitropyrrole compounds have provided valuable insights. nih.gov It was observed that having a phenyl group at the N1-position was more favorable for activity than a benzyl group. nih.gov Furthermore, the electronic properties of substituents on this phenyl ring were critical; an electron-withdrawing group (EWG) in the meta-position, such as a trifluoromethyl (CF3) group, resulted in the best anti-T. cruzi activity (e.g., compound 18 ). nih.gov Conversely, an electron-donating group like a methoxy (OCH3) group led to a significant decrease in activity. nih.gov These findings suggest that both the nature of the substituent and its position on the aromatic ring are key determinants of the compound's parasiticidal efficacy. nih.gov

For enzyme inhibition in neurodegenerative disease research, SAR studies on pyrrole derivatives revealed that an unsubstituted pyrrole-based valine-containing structure possessed the best dual MAO-B and AChE inhibitory capacities. nih.gov The introduction of certain substituents, such as a 3-fluoro or a 2,4-dimethoxy phenyl group via a Schiff base linkage, led to a loss of these inhibitory activities. nih.gov This highlights the high degree of structural specificity required for effective enzyme inhibition.

Applications in Advanced Materials Science for Pyrrole 2 Carboxylate Compounds

Components in Conducting Polymers

Polypyrrole (PPy) is a well-known conducting polymer valued for its high conductivity and environmental stability. mdpi.com Modifications to the pyrrole (B145914) monomer are a common strategy to tune the properties of the resulting polymer. For instance, introducing functional groups can improve solubility and processability, which are significant challenges for the parent PPy. mdpi.com However, based on available research, Methyl 4-nitro-1H-pyrrole-2-carboxylate has not been specifically identified as a monomer for the synthesis of conducting polymers. The presence of the electron-withdrawing nitro group on the pyrrole ring would likely influence the electronic properties and polymerization potential of the molecule.

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

Pyrrole-based materials are explored in organic electronics due to their inherent electron-donating characteristics. These properties are advantageous for use in the active layers of organic photovoltaic (OPV) devices and as p-type semiconductors in organic field-effect transistors (OFETs). Conversely, the development of stable n-type organic semiconductors remains a key challenge. Materials functionalized with strong electron-withdrawing groups, such as the nitro group (NO₂), have been investigated to achieve n-type behavior. rsc.org While nitroaromatics, in general, are considered for this purpose, there is no specific research available that demonstrates the use or performance of this compound in OPVs or OFETs. rsc.orgnih.gov

Role in Chemosensors and Optical Materials

The pyrrole scaffold is a common structural motif in the design of chemosensors for detecting various ions and molecules. The nitrogen atom and the aromatic ring can participate in binding events, leading to a measurable optical response, such as a change in color or fluorescence. There is currently no available scientific literature detailing the application of this compound as a chemosensor or in the development of specific optical materials.

Development of Dyes and Pigments

Pyrrole derivatives are precursors to a variety of dyes and pigments. For example, the carboxaldehydes of pyrrole are used to synthesize hydrazone derivatives which have applications in this area. researchgate.net While some chemical suppliers categorize this compound as a building block that could potentially be used in the synthesis of more complex molecules like dyes, there is no direct evidence or published research describing its use in the development of specific dyes or pigments. fluorochem.co.uk

Emerging Research Frontiers and Future Perspectives in Methyl 4 Nitro 1h Pyrrole 2 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrrole (B145914) derivatives, including Methyl 4-nitro-1H-pyrrole-2-carboxylate, is undergoing a significant transformation towards more sustainable and efficient methods. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Modern research, however, is focused on developing "green" alternatives that minimize environmental impact while maximizing yield and purity.

Key advancements in this area include:

Catalytic Innovations : The use of heterogeneous catalysts, such as nanoparticles and metal salts, is being explored to facilitate pyrrole synthesis under milder conditions. These catalysts can be easily recovered and reused, adding to the sustainability of the process.

Solvent-Free Reactions : Inspired by the principles of green chemistry, researchers are investigating solvent-free reaction conditions, such as those used in Paal-Knorr reactions, which reduce waste and energy consumption.

One-Pot Syntheses : Multi-component, one-pot reactions are being designed to synthesize complex pyrrole derivatives in a single step, improving efficiency and reducing the need for intermediate purification steps.

Interactive Table: Comparison of Synthetic Methodologies
MethodologyCatalystSolventConditionsAdvantages
Traditional Synthesis Homogeneous acids/basesOrganic solventsHigh temperature, long reaction timesWell-established
Green Synthesis Heterogeneous catalysts (e.g., nanoparticles)Minimal or no solventMild conditions, shorter reaction timesSustainable, high atom economy
One-Pot Synthesis Various catalystsGreen solventsVariesHigh efficiency, reduced waste

Exploration of Unconventional Reaction Pathways and Synergistic Catalysis

Chemists are pushing the boundaries of traditional organic synthesis by exploring unconventional reaction pathways for modifying this compound. These novel approaches aim to access new chemical space and create derivatives with unique properties.

Current research is focused on:

C-H Functionalization : Direct functionalization of the carbon-hydrogen bonds on the pyrrole ring offers a more atom-economical way to introduce new functional groups, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis : The use of light to drive chemical reactions is a rapidly growing field. Photoredox catalysis can enable transformations that are difficult to achieve with traditional thermal methods, opening up new avenues for derivatization.

Synergistic Catalysis : Combining different types of catalysts, such as a metal catalyst and an organocatalyst, can lead to synergistic effects that enhance reaction efficiency and selectivity. This approach is being applied to the synthesis of complex pyrrole-containing molecules.

Rational Design of New Derivatizations with Enhanced Specificity

The core structure of this compound provides a versatile scaffold for the rational design of new molecules with specific biological or material properties. By strategically modifying the functional groups on the pyrrole ring, scientists can fine-tune the molecule's characteristics.

Key strategies include:

Structure-Activity Relationship (SAR) Studies : By synthesizing a library of derivatives and evaluating their activity, researchers can identify the key structural features responsible for a desired effect. This information guides the design of more potent and selective compounds.

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacological profiles.

Fragment-Based Design : In drug discovery, small molecular fragments that bind to a biological target can be identified and then linked together or grown to create a more potent lead compound.

Interactive Table: Examples of Designed Derivatizations and Their Potential Applications
Derivative ClassModification StrategyPotential Application
Pyrrole-2-carboxamidesAmide coupling at the carboxylate positionAntitubercular agents
Substituted NitropyrrolesC-H functionalization at the C5 positionAgrochemicals
Fused Pyrrole SystemsCyclization reactions involving the nitro and ester groupsOrganic electronics

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict the properties and reactivity of molecules before they are synthesized in the lab. For this compound, computational modeling is being used to accelerate the discovery and design of new derivatives.

Computational approaches include:

Density Functional Theory (DFT) : DFT calculations are used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. This information can help to understand reaction mechanisms and guide the design of new synthetic routes.

Molecular Docking : In drug discovery, molecular docking simulations are used to predict how a molecule will bind to a biological target, such as a protein. This can help to identify promising drug candidates and to understand their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models use statistical methods to relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

Multidisciplinary Approaches for Integrated Applications

The future of research on this compound lies in multidisciplinary collaborations that integrate chemistry, biology, and materials science. By combining expertise from different fields, researchers can unlock the full potential of this versatile molecule.

Potential areas for integrated applications include:

Chemical Biology : Using derivatized forms of the compound as chemical probes to study biological processes.

Materials Science : Incorporating the pyrrole moiety into polymers or other materials to create novel organic electronics or sensors.

Medicinal Chemistry : Developing new therapeutic agents based on the pyrrole scaffold for a range of diseases.

The continued exploration of this compound and its derivatives is poised to yield significant advancements across various scientific disciplines. Through the development of sustainable synthetic methods, the exploration of novel reactivity, rational design, computational modeling, and multidisciplinary collaborations, the scientific community is paving the way for exciting new discoveries and applications.

Q & A

Q. What are the common synthetic routes for Methyl 4-nitro-1H-pyrrole-2-carboxylate, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves three key steps:

Pyrrole Ring Formation : Use the Paal-Knorr reaction with a 1,4-dicarbonyl compound and ammonia .

Nitration : Introduce the nitro group at the 4-position using nitric acid under controlled temperatures (0–5°C) to avoid over-nitration .

Esterification : React the carboxylic acid intermediate with methanol in the presence of an acid catalyst (e.g., H₂SO₄) .

  • Critical Conditions : Maintain low temperatures during nitration to prevent side reactions. Use anhydrous conditions for esterification to maximize yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons appear δ 6.3–7.5 ppm .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS identifies molecular ions (e.g., m/z 200–250 range) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in substituent positions using SHELX software. Refinement parameters (e.g., R < 0.05) ensure accuracy .

Q. How does pH affect the stability of this compound, and what storage conditions are recommended?

  • Methodological Answer :
  • pH Stability : The compound is stable at neutral pH (7.0) but degrades under acidic (pH < 4) or alkaline (pH > 10) conditions, as shown by HPLC analysis with internal standards .
  • Storage Recommendations : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence electrophilic substitution reactions on the pyrrole ring?

  • Methodological Answer :
  • Directing Effects : The nitro group is a strong meta-directing, deactivating group. Electrophiles (e.g., halogens) preferentially attack the 5-position of the pyrrole ring .
  • Computational Validation : DFT studies (e.g., Fukui indices) predict reactive sites. For example, local softness values correlate with observed substitution patterns .

Q. How can conflicting crystallographic data (e.g., bond lengths vs. NMR data) be resolved during structural refinement?

  • Methodological Answer :
  • Refinement Strategies : Use SHELXL to adjust thermal parameters and occupancy rates. Cross-validate with NMR data (e.g., NOESY for spatial proximity) .
  • Case Example : In Methyl 4-methyl-2-oxo-pyrroloquinoline derivatives, C–H⋯π interactions resolved ambiguities in ring conformations .

Q. What computational approaches (e.g., DFT) are suitable for predicting the reactivity of this compound in drug-design contexts?

  • Methodological Answer :
  • DFT Parameters : Calculate global reactivity indices (e.g., electronegativity, hardness) using B3LYP/6-311+G(d,p). Solvent effects are modeled via PCM .
  • Application : Predict binding affinity to biological targets (e.g., enzymes) by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

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